molecular formula C20H24O2 B5391628 (E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one

(E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5391628
M. Wt: 296.4 g/mol
InChI Key: AJVCMKSJFUVPNL-QPJJXVBHSA-N
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Description

(E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features an adamantyl group, which is a bulky, diamond-like structure, and a methoxyphenyl group, which is a phenyl ring substituted with a methoxy group.

Preparation Methods

The synthesis of (E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-adamantanone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed under reflux conditions in an ethanol or methanol solvent. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

(E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced products using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

(E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be compared to other chalcones and adamantane derivatives:

    Chalcones: Similar compounds include (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one and (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one. These compounds also exhibit various biological activities but may differ in their potency and specificity.

    Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantyl group but differ in their functional groups and overall structure. These differences can lead to variations in their biological and chemical properties.

Biological Activity

(E)-1-(1-Adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as 1-(adamantan-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, is a chalcone derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. Below is a detailed exploration of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24O2C_{20}H_{24}O_2. The compound features a keto-enone functional group that is slightly distorted from planarity, which may influence its biological interactions. The torsion angle of the O=C—C=C bond is approximately 12.24° .

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HePG-2 (hepatocellular carcinoma), and PC-3 (prostate cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS) .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
MCF-7<25Induction of apoptosis
HePG-2<25ROS generation
PC-3<25Modulation of signaling

2. Anti-inflammatory Activity

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging : The compound demonstrated significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant.

Table 2: Antioxidant Activity Results

Assay TypeResult
DPPH Radical ScavengingSignificant activity
ABTS AssayModerate activity

4. Cytotoxicity and Safety Profile

Toxicity studies are essential for evaluating the safety profile of any new compound. Initial assessments indicate that this compound exhibits low cytotoxicity towards normal human cells at concentrations up to 250 µM, suggesting a favorable safety margin for further development .

Case Study 1: In Vitro Evaluation

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The most pronounced effects were observed at concentrations exceeding 10 µM, where significant apoptosis was noted in MCF-7 cells.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, administration of this compound led to a marked reduction in edema formation and lowered levels of inflammatory markers such as TNF-alpha and IL-6.

Properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-22-18-5-2-14(3-6-18)4-7-19(21)20-11-15-8-16(12-20)10-17(9-15)13-20/h2-7,15-17H,8-13H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVCMKSJFUVPNL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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